7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile
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Overview
Description
7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group at the 7th position, a tetrahydronaphthalene core, and a carbonitrile group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Methoxylation: Introduction of the methoxy group at the 7th position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Tetrahydronaphthalene Formation: The naphthalene core is then hydrogenated to form the tetrahydronaphthalene structure. This can be done using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Carbonitrile Introduction: The final step involves the introduction of the carbonitrile group at the 2nd position. This can be achieved through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The methoxy and carbonitrile groups play crucial roles in binding to enzymes or receptors, influencing biological pathways. The tetrahydronaphthalene core provides structural stability and facilitates interactions with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Lacks the methoxy and carbonitrile groups, making it less reactive in certain chemical reactions.
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but with the methoxy group at the 6th position.
2-Methoxy-1,2,3,4-tetrahydronaphthalene: Methoxy group at the 2nd position, differing in reactivity and applications.
Uniqueness
7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile is unique due to the specific positioning of the methoxy and carbonitrile groups, which confer distinct chemical properties and potential applications. Its structure allows for targeted interactions in biological systems and versatility in synthetic chemistry.
Properties
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h4-5,7,9H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMXXVVRLCYANE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(C2)C#N)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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